

spectroscopic data of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
Compound Name:	
Cat. No.:	B1296359

[Get Quote](#)

A comprehensive analysis of the spectroscopic properties of **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** ($C_6H_6N_2O_3S$, Molecular Weight: 186.19 g/mol) is crucial for its identification, characterization, and application in research and drug development. [1][2] This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their studies.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** based on the analysis of its functional groups and known spectroscopic principles.

Table 1: Predicted 1H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Singlet	1H	H6 (pyrimidine ring)
~2.5	Singlet	3H	-SCH ₃ (methylthio group)
~13.0	Broad Singlet	1H	-COOH (carboxylic acid)
~11.5	Broad Singlet	1H	-OH (hydroxyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~170	C=O (carboxylic acid)
~165	C4-OH (pyrimidine ring)
~160	C2-SCH ₃ (pyrimidine ring)
~150	C6 (pyrimidine ring)
~110	C5-COOH (pyrimidine ring)
~14	-SCH ₃ (methylthio group)

Table 3: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
186	[M] ⁺ , Molecular ion
169	[M-OH] ⁺
141	[M-COOH] ⁺
125	Further fragmentation

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3300-2500	Broad, Strong	O-H stretch	Carboxylic acid O-H
~3100	Medium	O-H stretch	Hydroxyl group
~1700	Strong	C=O stretch	Carboxylic acid C=O
~1650	Medium	C=N stretch	Pyrimidine ring
~1580	Medium	C=C stretch	Pyrimidine ring
~1250	Medium	C-O stretch	Carboxylic acid C-O

Table 5: Predicted UV-Vis Spectroscopy Data (Solvent: Ethanol)

λ _{max} (nm)	Molar Absorptivity (ε)	Transition
~210	Weak	n → π
~270	Moderate	π → π

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer.
 - Acquire ^1H NMR and ^{13}C NMR spectra at room temperature.
 - For ^1H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Process the raw data using appropriate NMR software.
 - Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Introduce the sample into the ion source of the mass spectrometer.

- Acquire the mass spectrum in positive or negative ion mode.
- Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ or $[M-H]^-$).
 - Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

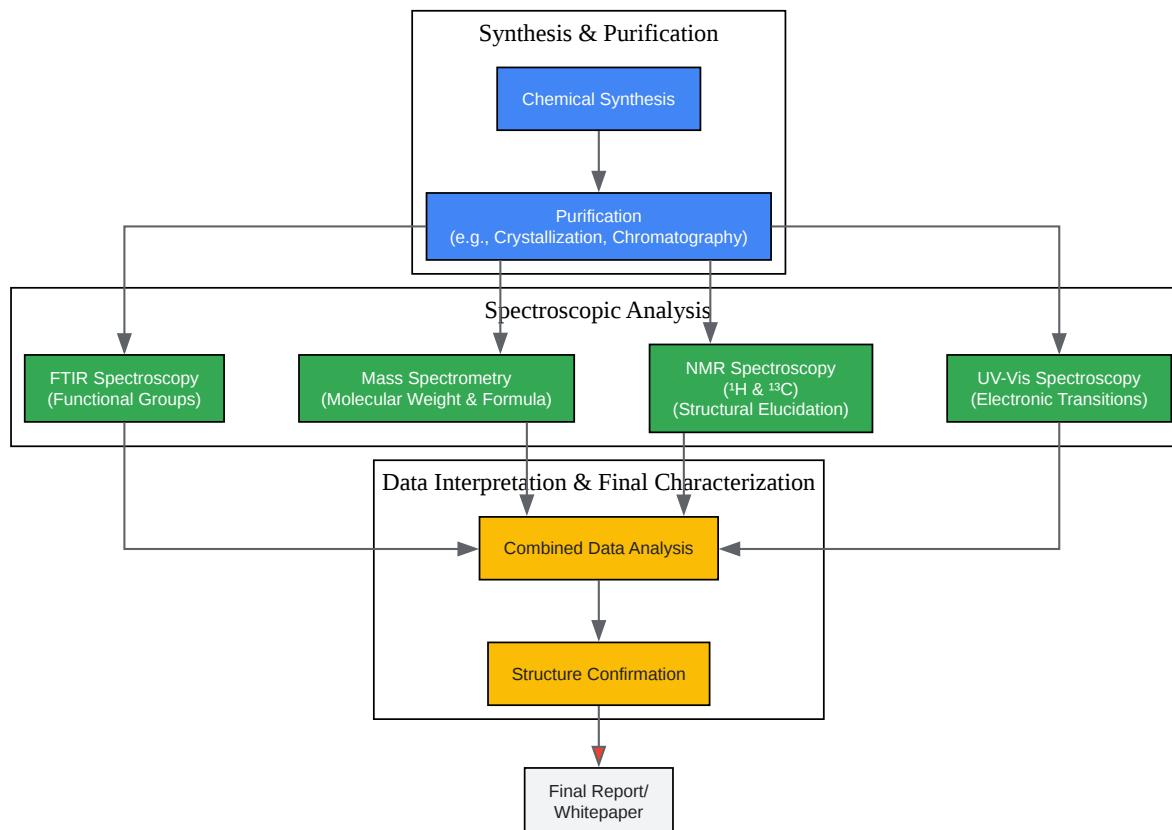
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Place the sample in the IR beam.
 - Record the spectrum, typically in the range of $4000-400\text{ cm}^{-1}$.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C=N).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.


Instrumentation: A UV-Vis spectrophotometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.
- Data Acquisition:
 - Fill a quartz cuvette with the sample solution.
 - Place the cuvette in the spectrophotometer.
 - Scan the absorbance of the sample over a range of wavelengths (typically 200-400 nm).
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law.

Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid [cymitquimica.com]
- 2. Buy 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 397308-78-0 [smolecule.com]
- To cite this document: BenchChem. [spectroscopic data of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296359#spectroscopic-data-of-4-hydroxy-2-methylthio-pyrimidine-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com